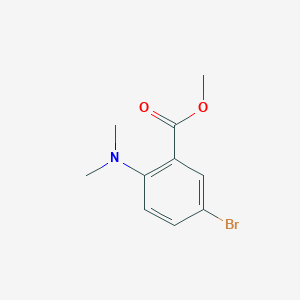

Methyl 5-bromo-2-(dimethylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKODHIROTGDYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661013 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131587-63-7 | |

| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in pharmaceutical and materials science. The document details two primary, robust synthetic strategies: the direct methylation of an aromatic amine precursor and the nucleophilic substitution on a halogenated benzene ring. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and an analysis of the critical parameters that ensure a successful and efficient synthesis. This guide is intended to serve as a practical resource for researchers, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of Substituted Benzoates

This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups—a methyl ester, a dimethylamino group, and a bromine atom—on the aromatic ring offers a versatile platform for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ester can be hydrolyzed or converted to other functional groups, and the dimethylamino group can influence the electronic properties and solubility of the molecule. These characteristics make it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.

This guide will explore two divergent and effective synthetic strategies to access this important compound, providing the user with the necessary information to select the most appropriate route based on available starting materials, equipment, and desired scale.

Strategy 1: Reductive Amination via the Eschweiler-Clarke Reaction

This classical approach involves the direct dimethylation of the primary amino group of Methyl 2-amino-5-bromobenzoate. The Eschweiler-Clarke reaction is a well-established and reliable method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents.[1][3]

Reaction Mechanism

The reaction proceeds through the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by the reduction of the iminium ion by a hydride transfer from formic acid, which is concurrently decarboxylated.[3][4] The process is repeated to achieve dimethylation.

Visualizing the Workflow: Eschweiler-Clarke Reaction

Caption: Workflow for the Eschweiler-Clarke dimethylation.

Detailed Experimental Protocol

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Formic acid (88-98%)

-

Formaldehyde (37% aqueous solution)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for basification

-

Dichloromethane (DCM) or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a round-bottom flask charged with Methyl 2-amino-5-bromobenzoate (1.0 eq), add formic acid (approximately 1.8-2.0 eq).

-

To this mixture, add a 37% aqueous solution of formaldehyde (approximately 1.1-1.2 eq).

-

Heat the reaction mixture to 80 °C and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and 1 M HCl. Extract the aqueous phase with dichloromethane to remove any non-basic impurities.

-

Carefully basify the aqueous phase to a pH of approximately 11 with a solution of NaOH or Na₂CO₃.

-

Extract the product from the basified aqueous phase with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.[4]

Data Presentation: Reagent Quantities

| Reagent | Molar Eq. | Role |

| Methyl 2-amino-5-bromobenzoate | 1.0 | Starting Material |

| Formic Acid | ~1.8-2.0 | Reducing Agent |

| Formaldehyde (37% aq.) | ~1.1-1.2 | Methyl Source |

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and powerful strategy involves the formation of the C-N bond via a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with a 2-halo-5-bromobenzoate, where the halogen at the 2-position is displaced by dimethylamine. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. The general reactivity trend for leaving groups in SNAr is F > Cl > Br > I.[5] Therefore, Methyl 5-bromo-2-fluorobenzoate is an excellent starting material for this transformation.

A particularly effective method for this transformation involves the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a strong base like potassium hydroxide (KOH).[6]

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (dimethylamine) attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of the electron-withdrawing ester group ortho to the leaving group activates the ring towards nucleophilic attack.

Visualizing the Workflow: SNAr Reaction

Caption: Workflow for the SNAr reaction with in-situ generated dimethylamine.

Detailed Experimental Protocol

Materials:

-

Methyl 5-bromo-2-fluorobenzoate

-

N,N-Dimethylformamide (DMF)

-

10 M Potassium hydroxide (KOH) solution

-

Diethyl ether (Et₂O) or Ethyl acetate for extraction

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, heat a mixture of DMF (e.g., 2.0 mL) and 10 M KOH (e.g., 0.5 mL) at reflux for 5 minutes. This initiates the decomposition of DMF to generate dimethylamine.

-

To this mixture, add Methyl 5-bromo-2-fluorobenzoate (1.0 eq).

-

Heat the resulting mixture at 95 °C for 30 minutes.

-

Add another portion of 10 M KOH (e.g., 0.5 mL) and continue heating for an additional 30 minutes.

-

Monitor the reaction by TLC. Additional portions of 10 M KOH can be added at 30-minute intervals until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.[6]

Important Consideration: The use of strong base (KOH) at elevated temperatures can potentially lead to the hydrolysis of the methyl ester. It is crucial to monitor the reaction closely and avoid prolonged reaction times to minimize this side reaction. The cited procedure notes that methyl esters can undergo acyl substitution to form amides under these conditions.[6]

Data Presentation: Reagent Ratios

| Reagent | Role |

| Methyl 5-bromo-2-fluorobenzoate | Starting Material |

| N,N-Dimethylformamide (DMF) | Solvent and Dimethylamine Source |

| 10 M Potassium Hydroxide (KOH) | Base/Catalyst for DMF decomposition |

Alternative and Modern Approaches: Buchwald-Hartwig Amination

For substrates that are sensitive to the conditions of the Eschweiler-Clarke reaction or traditional SNAr, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and exhibits a broad substrate scope.

The reaction would involve coupling a 2-halo-5-bromobenzoate (preferably the bromide or chloride) with dimethylamine (or a protected equivalent) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction.

While a detailed protocol for this specific transformation is not provided here, researchers are encouraged to explore the extensive literature on Buchwald-Hartwig amination for suitable conditions.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and reliable synthetic strategies. The choice between the reductive amination of Methyl 2-amino-5-bromobenzoate via the Eschweiler-Clarke reaction and the nucleophilic aromatic substitution of a 2-halo-5-bromobenzoate is dependent on factors such as the availability and cost of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and attention to the critical parameters outlined in this guide, provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Smith, A. B., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. NROChemistry. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

NROChemistry. (2022). Eschweiler-Clarke Reaction. YouTube. Retrieved from [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. SynArchive. Retrieved from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate. Google Patents.

- Google Patents. (n.d.). US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process. Google Patents.

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Retrieved from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). ACS Publications. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

-

PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed. Retrieved from [Link]

-

PubMed Central. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Eschweiler–Clarke Reductive Amination. ResearchGate. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed Central. Retrieved from [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lookchem.com [lookchem.com]

A Technical Guide to Methyl 5-bromo-2-(dimethylamino)benzoate (CAS 1131587-63-7): Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Methyl 5-bromo-2-(dimethylamino)benzoate, identified by CAS number 1131587-63-7, is a substituted anthranilate derivative that has emerged as a valuable and versatile building block in organic synthesis.[1][2] Its unique arrangement of functional groups—a nucleophilic dimethylamino group, a modifiable methyl ester, and a reactive bromine atom on an aromatic scaffold—makes it a strategic intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, proposes a logical synthetic pathway with detailed protocols, outlines its expected spectroscopic signature, and explores its reactivity and applications, particularly in the context of medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The ortho-dimethylamino group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the bromine atom at the para-position to the amino group serves as a key handle for cross-coupling reactions.[3] The methyl ester at the C1 position provides a site for further derivatization, such as hydrolysis to a carboxylic acid or amidation.

Table 1: Core Physicochemical Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1131587-63-7 | [1][4][5] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][4][5][6] |

| Molecular Weight | 258.11 g/mol | [1][4][5][6] |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)Br)C(=O)OC | [1] |

| InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N | [4][5] |

| Typical Purity | ≥95% | [1][6][7] |

| Physical Form | Solid or Liquid | [5] |

| Storage | Store sealed in a dry, room temperature environment |[5] |

Synthesis and Purification

While specific literature detailing the synthesis of CAS 1131587-63-7 is not abundant, a robust synthetic route can be logically derived from its structure and common organic transformations. The most direct approach involves the exhaustive methylation of a primary amine precursor, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8), a readily available starting material.[8][9]

Retrosynthetic Analysis

The retrosynthetic disconnection points to Methyl 2-amino-5-bromobenzoate as the logical precursor. The C-N bonds of the dimethylamino group are disconnected, revealing the primary amine and a methylating agent. This strategy is efficient as it builds upon a common and commercially accessible scaffold.

Proposed Synthetic Protocol: Exhaustive N-Methylation

This protocol describes the synthesis from Methyl 2-amino-5-bromobenzoate. The choice of a mild base like potassium carbonate is crucial to neutralize the acid generated during the reaction without promoting hydrolysis of the methyl ester. Acetonitrile is selected as the solvent due to its polar aprotic nature, which facilitates SN2 reactions, and its suitable boiling point for reflux conditions.

Materials:

-

Methyl 2-amino-5-bromobenzoate (1.0 eq)

-

Iodomethane (CH₃I) (≥2.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (≥3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-5-bromobenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the starting amine).

-

Reagent Addition: Add iodomethane (2.5 eq) to the stirring suspension at room temperature. The excess is used to ensure complete dimethylation.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the mono-methylated intermediate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Rinse the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective in separating the non-polar product from any remaining polar impurities.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.

Spectroscopic Characterization

Structural confirmation is paramount. While public, peer-reviewed spectra for this specific compound are unavailable, its ¹H NMR, ¹³C NMR, IR, and mass spectra can be reliably predicted based on its functional groups. These predictions serve as a benchmark for researchers synthesizing this compound.

Table 2: Predicted ¹H and ¹³C NMR Data (400 MHz, CDCl₃) | ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~7.8-7.9 | d | 1H | Ar-H (H6) | | | ~7.2-7.3 | dd | 1H | Ar-H (H4) | | | ~6.8-6.9 | d | 1H | Ar-H (H3) | | | ~3.8-3.9 | s | 3H | -OCH₃ (Ester) | | | ~2.9-3.0 | s | 6H | -N(CH₃)₂ | | ¹³C NMR | δ (ppm) | Assignment | | | ~168 | C=O (Ester) | | | ~155 | Ar-C (C2) | | | ~135 | Ar-C (C4) | | | ~132 | Ar-C (C6) | | | ~122 | Ar-C (C1) | | | ~118 | Ar-C (C3) | | | ~110 | Ar-C (C5) | | | ~52 | -OCH₃ (Ester) | | | ~42 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a strong C=O stretch for the ester at ~1720-1700 cm⁻¹, C-O stretches at ~1300-1100 cm⁻¹, and C-N stretching at ~1250-1020 cm⁻¹. Aromatic C=C stretches will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 257 and 259.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile synthetic intermediate.[3][10] Its functional groups provide three distinct points for molecular elaboration, making it highly valuable in the synthesis of pharmaceutical agents and other high-value organic materials.

Key Reaction Pathways

The compound's utility stems from its trifunctional nature, allowing for sequential and orthogonal chemical modifications.

Sources

- 1. aablocks.com [aablocks.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS:1131587-63-7 FT-0654718 this compound Product Detail Information [finetechchem.com]

- 5. This compound | 1131587-63-7 [sigmaaldrich.com]

- 6. 1131587-63-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. 2-アミノ-5-ブロモ安息香酸メチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-(dimethylamino)benzoate

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 5-bromo-2-(dimethylamino)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the limited availability of experimentally determined data for this specific molecule, this document integrates confirmed identifiers with predicted values and comparative spectral analysis of structurally related compounds. This approach offers valuable insights into its likely physical and chemical characteristics.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic compound. Its structure, characterized by a methyl benzoate core with a bromine atom at the 5-position and a dimethylamino group at the 2-position, is fundamental to its physical and chemical behavior.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | This compound | [1], [2], [3], [4], [5], [3] |

| CAS Number | 1131587-63-7 | [1], [2], [3], [4], [5], [3] |

| Molecular Formula | C10H12BrNO2 | [1], [2], [3], [4], [5], [3] |

| Molecular Weight | 258.11 g/mol | [1], [2], [3], [4], [5], [3] |

| InChI Key | OKODHIROTGDYQO-UHFFFAOYSA-N | [4] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="CH3", fontcolor="#34A853"]; C9 [label="CH3", fontcolor="#34A853"]; C10 [label="CH3", fontcolor="#34A853"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C5 -- Br; C2 -- N; N -- C9; N -- C10; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8;

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated slowly, at a rate of 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

Solubility Determination

Understanding a compound's solubility is critical for purification, formulation, and designing reaction conditions.

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Water Solubility: Add approximately 10 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe if the solid dissolves.

-

Aqueous Acid/Base Solubility: If insoluble in water, test the solubility in 5% aqueous HCl and 5% aqueous NaOH to determine its acidic or basic nature. The dimethylamino group suggests probable solubility in dilute acid.

-

Organic Solvent Solubility: Test the solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate) to establish a suitable solvent for reactions and purification techniques like recrystallization and chromatography.

Conclusion

While a complete experimental profile for this compound is not yet publicly available, this guide provides a robust framework for understanding its physical properties. The combination of confirmed identifiers, predicted values, and comparative spectral analysis of related compounds offers valuable, actionable insights for researchers. The provided experimental protocols serve as a standardized methodology for obtaining the missing data, contributing to a more complete characterization of this compound.

References

-

AA Blocks. this compound.[Link]

-

NIST. Benzoic acid, 2-(methylamino)-, methyl ester.[Link]

-

PubChem. 4-bromo-N,N-dimethylaniline.[Link]

-

PubChem. Methyl N-methylanthranilate.[Link]

Sources

An In-depth Technical Guide to the NMR Spectroscopic Characterization of Methyl 5-bromo-2-(dimethylamino)benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting ¹H and ¹³C NMR data for this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound with a molecular structure that presents a unique electronic environment. The interplay of the electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester functionalities significantly influences its chemical reactivity and spectroscopic properties. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. NMR spectroscopy stands as the most powerful technique for providing unambiguous structural confirmation and is indispensable for quality control.

Predicted NMR Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this specific molecule, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of substituent effects on benzene rings. These predictions serve as a benchmark for researchers acquiring experimental data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the dimethylamino and ester moieties. The chemical shifts are influenced by the electronic nature of the substituents. The dimethylamino group is a strong electron-donating group, causing a shielding effect (upfield shift) on the ortho and para protons. Conversely, the bromo and methoxycarbonyl groups are electron-withdrawing, leading to a deshielding effect (downfield shift).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.8 | d | 1H | H-6 | Deshielded by the para bromo and ortho methoxycarbonyl groups. |

| ~7.2 | dd | 1H | H-4 | Influenced by the ortho bromo and para dimethylamino groups. |

| ~6.8 | d | 1H | H-3 | Shielded by the ortho dimethylamino group. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~2.9 | s | 6H | -N(CH₃)₂ | Typical chemical shift for a dimethylamino group on an aromatic ring. |

d = doublet, dd = doublet of doublets, s = singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~168 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~155 | C-2 | Attached to the strongly electron-donating dimethylamino group. |

| ~135 | C-6 | Deshielded by the attached bromine atom. |

| ~125 | C-4 | Influenced by the neighboring bromo and dimethylamino groups. |

| ~118 | C-5 | Attached to the electronegative bromine atom. |

| ~115 | C-1 | Quaternary carbon attached to the methoxycarbonyl group. |

| ~110 | C-3 | Shielded by the ortho dimethylamino group. |

| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~43 | -N(CH₃)₂ | Typical chemical shift for a dimethylamino group carbon. |

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, self-validating protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Sample Purity: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its convenient residual solvent peak for referencing.[1]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing and Interpretation

Once the raw data (Free Induction Decay - FID) is acquired, it must be processed to obtain the final spectrum.

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

Visualizations

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with predicted proton assignments.

NMR Data Acquisition Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

Stenutz, R. NMR chemical shift prediction of benzenes. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in various synthetic applications. By delving into the principles of NMR spectroscopy and applying them to this specific molecule, we aim to equip researchers with the expertise to confidently interpret and utilize such data in their work.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For a molecule such as this compound, ¹H NMR spectroscopy allows for the precise determination of the electronic environment of each proton, confirming the compound's identity and purity.

The substitution pattern on the benzene ring, featuring an electron-donating dimethylamino group, an electron-withdrawing methyl ester, and a bromine atom, creates a unique magnetic environment for each aromatic proton. Understanding the interplay of these substituents is crucial for the accurate assignment of the observed signals.[1][2]

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The molecule possesses three distinct aromatic protons and two sets of methyl protons.

Diagram: Molecular Structure of this compound

A 2D representation of this compound.

The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons. The dimethylamino group at the C2 position is a strong electron-donating group, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[1][2] Conversely, the methyl ester group at the C1 position and the bromine atom at the C5 position are electron-withdrawing groups, which decrease the electron density on the aromatic ring, leading to deshielding and a higher chemical shift (downfield) for the nearby protons.[1][3]

Based on these principles, we can predict the following for the aromatic protons:

-

H6: This proton is ortho to the electron-donating dimethylamino group and will be the most shielded (upfield).

-

H3: This proton is ortho to the electron-withdrawing methyl ester group and will be significantly deshielded (downfield).

-

H4: This proton is meta to both the dimethylamino and methyl ester groups, and ortho to the bromine atom. Its chemical shift will be intermediate.

The methyl protons of the dimethylamino group and the methyl ester group will appear as sharp singlets, with the methyl ester protons typically appearing further downfield due to the deshielding effect of the adjacent carbonyl group.

Detailed Spectral Analysis

A hypothetical ¹H NMR spectrum of this compound is presented below, with detailed assignments for each signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.8 | Doublet of doublets (dd) | J(ortho) = ~8.5, J(meta) = ~2.5 | 1H |

| H4 | ~7.3 | Doublet of doublets (dd) | J(ortho) = ~8.5, J(meta) = ~2.5 | 1H |

| H6 | ~6.8 | Doublet (d) | J(meta) = ~2.5 | 1H |

| -OCH₃ | ~3.9 | Singlet (s) | - | 3H |

| -N(CH₃)₂ | ~2.9 | Singlet (s) | - | 6H |

Justification of Assignments:

-

Aromatic Region (6.5-8.0 ppm):

-

The signal at approximately 7.8 ppm is assigned to H3 . It is the most deshielded aromatic proton due to its ortho position relative to the electron-withdrawing methyl ester group. It appears as a doublet of doublets due to ortho coupling with H4 and meta coupling with H6.[2][3]

-

The signal around 7.3 ppm is assigned to H4 . It experiences ortho coupling with H3 and meta coupling with the bromine atom (which is not observed in ¹H NMR but influences the electronic environment). It appears as a doublet of doublets.

-

The most upfield aromatic signal at approximately 6.8 ppm is assigned to H6 . This proton is ortho to the strongly electron-donating dimethylamino group, resulting in significant shielding. It appears as a doublet due to meta coupling with H3.[2][3]

-

-

Aliphatic Region (< 4.0 ppm):

-

The singlet at approximately 3.9 ppm is assigned to the methyl ester protons (-OCH₃) . The electronegative oxygen atom and the carbonyl group cause a downfield shift.

-

The singlet at around 2.9 ppm corresponds to the six protons of the dimethylamino group (-N(CH₃)₂) . These protons are equivalent and do not show any coupling.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, a standardized experimental procedure is paramount. The following protocol is recommended for the analysis of this compound.

Diagram: ¹H NMR Experimental Workflow

Sources

An In-depth Technical Guide to the 13C NMR of Methyl 5-bromo-2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(dimethylamino)benzoate is a substituted aromatic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control during its synthesis. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] This guide offers an in-depth analysis of the 13C NMR spectrum of this compound, providing predicted chemical shifts, a discussion of substituent effects, and a standardized experimental protocol for spectral acquisition.

Molecular Structure and Carbon Environment Analysis

The structure of this compound presents a unique set of electronic effects that influence the 13C NMR chemical shifts. The molecule contains nine distinct carbon environments, which will each give rise to a separate signal in the 13C NMR spectrum.[3][4] The interplay between the electron-donating dimethylamino group, the electron-withdrawing methyl ester group, and the halogen-substituent bromine atom creates a complex and informative spectral pattern.

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7 (C=O)", pos="0,3!"]; O1 [label="O", pos="-0.8,3.8!"]; C8 [label="C8 (OCH3)", pos="-1.6,4.6!"]; O2 [label="O", pos="1,3.5!"]; N [label="N", pos="-2.6,1.25!"]; C9 [label="C9 (N(CH3)2)", pos="-3.5,0.5!"]; C10 [label="C10 (N(CH3)2)", pos="-3.2,2.2!"]; Br [label="Br", pos="2.6,-1.25!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- O2; O1 -- C8; C2 -- N; N -- C9; N -- C10; C5 -- Br; }

Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Spectrum and Peak Assignments

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom.[5] By analyzing the substituent effects of the dimethylamino, bromo, and methyl ester groups, we can predict the approximate chemical shifts for each carbon in this compound. The aromatic region (100-160 ppm) will contain six signals, while the carbonyl carbon will appear significantly downfield (160-185 ppm).[5] The aliphatic carbons of the methyl ester and dimethylamino groups will be found in the upfield region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 | ~130-135 | Attached to the electron-withdrawing ester group, but influenced by the ortho- and para-directing dimethylamino group. |

| C2 | ~150-155 | Directly bonded to the strongly electron-donating nitrogen atom of the dimethylamino group, causing a significant downfield shift. |

| C3 | ~115-120 | Ortho to the electron-donating dimethylamino group, resulting in increased electron density and an upfield shift. |

| C4 | ~130-135 | Meta to the dimethylamino group and para to the ester group, experiencing moderate deshielding. |

| C5 | ~110-115 | Directly attached to the bromine atom. The "heavy atom effect" of bromine causes significant shielding, resulting in an upfield shift for the ipso carbon.[6][7] |

| C6 | ~135-140 | Ortho to the electron-withdrawing ester group and para to the bromine, leading to deshielding. |

| C7 (C=O) | ~165-170 | Carbonyl carbon of the ester group, characteristically found in this downfield region.[8] |

| C8 (OCH3) | ~50-55 | Methyl carbon of the ester group, attached to an electronegative oxygen atom.[8] |

| C9, C10 (N(CH3)2) | ~40-45 | Methyl carbons of the dimethylamino group, attached to a nitrogen atom. |

Influence of Substituents on Chemical Shifts

The final positions of the carbon signals are a result of the cumulative electronic effects of all substituents on the aromatic ring.

-

-N(CH3)2 Group: The dimethylamino group is a strong activating group that donates electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions (C3 and C5 before considering other substituents), causing an upfield shift (increased shielding) at these carbons. The carbon directly attached to the nitrogen (C2) experiences a significant downfield shift due to the electronegativity of the nitrogen atom.

-

-Br Atom: Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing. However, through resonance, they can donate electron density. For bromine, a key phenomenon is the "heavy atom effect," which leads to increased diamagnetic shielding of the ipso-carbon (C5), causing it to appear at a higher field (lower ppm value) than might be expected based solely on electronegativity.[6][7]

-

-COOCH3 Group: The methyl ester group is an electron-withdrawing group, primarily through resonance. This deactivates the aromatic ring, causing a downfield shift (deshielding) of the attached carbon (C1) and the ortho and para carbons (C2, C6, and C4). The carbonyl carbon (C7) itself is highly deshielded due to the double bond to an electronegative oxygen atom.

Experimental Protocol for 13C NMR Acquisition

The following provides a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 20-50 mg of the solid sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Chloroform-d is a common choice for its good solubilizing properties and well-defined solvent peak at ~77 ppm.[9]

- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

- Tune and match the 13C probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[10]

- Acquisition Time: Typically around 1-2 seconds.

- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2]

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Perform baseline correction.

- Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[11]

A [label="Sample Preparation\n(Dissolve in CDCl3)"]; B [label="Spectrometer Setup\n(Tune, Lock, Shim)"]; C [label="Data Acquisition\n(Pulse Program, Scans)"]; D [label="Data Processing\n(FT, Phasing, Referencing)"]; E [label="Spectral Analysis\n(Peak Picking, Assignment)"];

A -> B; B -> C; C -> D; D -> E; }

Workflow for 13C NMR spectral acquisition and analysis.

Conclusion

The 13C NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, guided by an understanding of the electronic effects of the various substituents, allows for the unambiguous assignment of all carbon signals. This guide provides a solid foundation for researchers and scientists to interpret the 13C NMR data of this compound and similar substituted aromatic systems, ensuring structural verification and purity assessment in their research and development endeavors.

References

- Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

- Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzo

-

Hinton, J. F. (1972). Natural abundance 13C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Journal of Magnetic Resonance (1969), 4(2), 282-285. [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. [Link]

-

Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

Summary of C13-NMR Interpretation. (n.d.). [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. [Link]

-

Chegg. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Solved A) From the 13C NMR spectrum of methyl benzoate | Chegg.com [chegg.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 11. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-bromo-2-(dimethylamino)benzoate

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of Methyl 5-bromo-2-(dimethylamino)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a field-proven experimental protocol, and presents a detailed analysis of its expected spectral features.

Introduction: The Vibrational Signature of a Key Synthetic Intermediate

This compound is a polysubstituted aromatic compound with a molecular structure that presents a rich landscape for infrared spectroscopic analysis. As a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals, its structural verification is of paramount importance. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups and overall molecular architecture. This guide will elucidate how the vibrational modes of its constituent parts—the aromatic ring, the ester, the tertiary amine, and the halogen substituent—coalesce to produce a unique and identifiable IR spectrum.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of this compound is dictated by the vibrational transitions of its covalent bonds. By dissecting the molecule into its primary functional groups, we can predict the characteristic absorption bands.

-

The Aromatic System: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹[1][2]. In-ring C=C stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region[1][2]. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region, typically between 800 and 900 cm⁻¹[1].

-

The Ester Group: Aromatic esters display a strong and characteristic C=O stretching absorption. Due to conjugation with the aromatic ring, this band is typically found between 1730 and 1715 cm⁻¹[3]. Additionally, two distinct C-O stretching vibrations are expected: an asymmetrical stretch (C-C(=O)-O) and a symmetrical stretch (O-C-C), which typically appear in the 1300-1000 cm⁻¹ range[3].

-

The Tertiary Aromatic Amine: The C-N stretching vibration of the aromatic tertiary amine will produce a band in the 1335-1250 cm⁻¹ region[4]. The absence of N-H bonds means there will be no absorption in the typical N-H stretching region (around 3300-3500 cm⁻¹). The attached methyl groups will exhibit characteristic C-H stretching and bending vibrations.

-

The Bromo Substituent: The C-Br stretching vibration is expected in the lower frequency region of the mid-IR spectrum, typically between 690 and 515 cm⁻¹[5][6]. This absorption can sometimes be weak and may be obscured by other bands in the fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the recommended technique for analyzing solid samples like this compound due to its minimal sample preparation and high reproducibility[7].

Instrumentation and Materials

-

FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

-

This compound (crystalline solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly aligned.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Application:

-

Place a small amount of the crystalline this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. For powdered or crystalline samples, ensuring good contact is crucial for obtaining a high-quality spectrum[7][8].

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

-

Data Processing and Analysis:

-

The acquired interferogram is automatically Fourier transformed by the instrument software to produce the infrared spectrum.

-

If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to prepare for the next measurement.

-

Experimental Workflow Diagramdot

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

Mass Spectrometry of Methyl 5-bromo-2-(dimethylamino)benzoate: An In-depth Technical Guide

Introduction: The Analytical Imperative for Substituted Benzoates

Methyl 5-bromo-2-(dimethylamino)benzoate is a substituted aromatic ester with potential applications in pharmaceutical and materials science research. As with any novel compound, definitive structural elucidation is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing predicted fragmentation pathways, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. Our focus will be on providing a robust analytical framework, grounded in the principles of mass spectrometry and supported by empirical data from analogous structures.

Ionization Techniques: A Dichotomy of Approaches

The choice of ionization technique is critical in mass spectrometry, dictating the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering unique insights into the molecule's structure.

-

Electron Ionization (EI): A "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This provides a detailed "fingerprint" of the molecule, invaluable for structural confirmation.[1]

-

Electrospray Ionization (ESI): A "soft" ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[1] This is advantageous for determining the molecular weight with high accuracy and for subsequent tandem mass spectrometry (MS/MS) experiments to control fragmentation pathways.

Electron Ionization (EI) Mass Spectrum: A Detailed Fragmentation Analysis

Under EI conditions, this compound is expected to produce a rich fragmentation pattern. The molecular ion (M⁺˙) will be readily observed due to the stabilizing effect of the aromatic ring. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br).

The fragmentation is predicted to be dominated by several key pathways originating from the energetically unstable molecular ion.

Predicted Fragmentation Pathways under EI

-

Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a stable, resonance-stabilized cation.

-

Loss of Methoxy Radical: Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃), forming an acylium ion. This is a common fragmentation pathway for methyl esters.[2]

-

Loss of the Ester Group: A more significant fragmentation can involve the loss of the entire methyl ester group as a neutral radical (•COOCH₃).

-

Cleavage of the Dimethylamino Group: The C-N bond can cleave, leading to the loss of a dimethylamino radical (•N(CH₃)₂).

-

Loss of Bromine: The C-Br bond can also undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br).

dot graph Fragmentation_EI { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z 257/259"]; F1 [label="[M - CH₃]⁺\nm/z 242/244"]; F2 [label="[M - OCH₃]⁺\nm/z 226/228"]; F3 [label="[M - COOCH₃]⁺\nm/z 198/200"]; F4 [label="[M - N(CH₃)₂]⁺\nm/z 213/215"]; F5 [label="[M - Br]⁺\nm/z 178"];

M -> F1 [label="- •CH₃"]; M -> F2 [label="- •OCH₃"]; M -> F3 [label="- •COOCH₃"]; M -> F4 [label="- •N(CH₃)₂"]; M -> F5 [label="- •Br"]; }

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted EI Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |

| 257/259 | Molecular Ion [M]⁺˙ | - |

| 242/244 | [M - CH₃]⁺ | •CH₃ |

| 226/228 | [M - OCH₃]⁺ | •OCH₃ |

| 198/200 | [M - COOCH₃]⁺ | •COOCH₃ |

| 213/215 | [M - N(CH₃)₂]⁺ | •N(CH₃)₂ |

| 178 | [M - Br]⁺ | •Br |

Electrospray Ionization (ESI) Mass Spectrum: Focus on the Intact Molecule

In positive ion ESI mode, this compound is expected to be readily protonated at the basic dimethylamino group, yielding a prominent protonated molecule, [M+H]⁺, at m/z 258/260. The soft nature of ESI will likely result in minimal in-source fragmentation, making it an excellent choice for accurate mass determination and as a precursor for MS/MS studies.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion can provide further structural information. The fragmentation of the even-electron [M+H]⁺ ion will differ from the radical-driven fragmentation seen in EI.

Predicted Fragmentation Pathways under ESI-MS/MS

-

Loss of Methanol: A characteristic fragmentation for ortho-substituted benzoic acid esters is the loss of methanol (CH₃OH).[3]

-

Loss of Dimethylamine: Neutral loss of dimethylamine ((CH₃)₂NH) is also a probable fragmentation pathway.

-

Loss of Carbon Monoxide: Subsequent to the loss of methanol, the resulting ion may lose carbon monoxide (CO).

dot graph Fragmentation_ESI { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MH [label="[M+H]⁺\nm/z 258/260"]; F1_ESI [label="[M+H - CH₃OH]⁺\nm/z 226/228"]; F2_ESI [label="[M+H - (CH₃)₂NH]⁺\nm/z 213/215"]; F3_ESI [label="[M+H - CH₃OH - CO]⁺\nm/z 198/200"];

MH -> F1_ESI [label="- CH₃OH"]; MH -> F2_ESI [label="- (CH₃)₂NH"]; F1_ESI -> F3_ESI [label="- CO"]; }

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Tabulated Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |

| 258/260 | 226/228 | CH₃OH |

| 258/260 | 213/215 | (CH₃)₂NH |

| 226/228 | 198/200 | CO |

Experimental Protocol: A Self-Validating Workflow

The following protocol provides a robust starting point for the mass spectrometric analysis of this compound.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is recommended to promote protonation. For EI, a more volatile solvent like methanol or dichloromethane is suitable.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, the use of an appropriate internal standard is crucial. An isotopically labeled version of the analyte or a structurally similar compound with a different mass would be ideal.

Mass Spectrometer Parameters

The following are suggested starting parameters. Optimization will be necessary for specific instrumentation.

For EI (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

GC Column: A non-polar column (e.g., DB-5ms) is a good starting point.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-350.

For ESI (using Liquid Chromatography-Mass Spectrometry - LC-MS):

-

LC Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ion Source: ESI in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-400.

Data Analysis and Interpretation

-

Molecular Ion Confirmation: Identify the molecular ion peak (in EI) or the protonated molecule (in ESI). Verify the characteristic bromine isotope pattern.

-

Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pathways. High-resolution mass spectrometry can be used to determine the elemental composition of the fragments, confirming their identity.

-

Database Comparison: While a direct match may not be available, comparing the obtained spectrum to libraries of related compounds (e.g., NIST) can provide additional confidence in the structural assignment.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The expected bromine isotopic pattern serves as an internal check for any bromine-containing ion. High-resolution mass measurements provide unambiguous elemental compositions for the precursor and fragment ions, further validating the fragmentation assignments. The use of an internal standard in quantitative studies ensures the reliability of the measurements.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By leveraging the complementary information provided by both Electron Ionization and Electrospray Ionization techniques, researchers can gain a comprehensive understanding of this molecule's properties. The predicted fragmentation patterns and detailed experimental protocols outlined in this guide provide a solid foundation for successful analysis, empowering scientists in their research and development endeavors.

References

-

Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(bromomethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

-

Focant, J. F., et al. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid Communications in Mass Spectrometry, 27(13), 1437-1449. Available at: [Link]

-

Pinto, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]

-

Chemistry Stack Exchange. (2022). Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]

- Kostiainen, R., & Ketola, R. A. (2003). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry, 38(5), 491-512.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfonamido)benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl benzoate (HMDB0033968). Retrieved from [Link]

-

All In Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-(dimethylamino)benzoate

This guide provides a comprehensive technical overview of the solubility of Methyl 5-bromo-2-(dimethylamino)benzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a substituted aromatic compound with significant utility in organic synthesis. Its structure, featuring a bromine substituent, a dimethylamino group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation studies.

Physicochemical Properties and Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, these can be summarized as follows:

| Property | Value/Information | Source |

| Molecular Formula | C10H12BrNO2 | |

| Molecular Weight | 258.11 g/mol | |

| Physical Form | Solid or liquid | |

| CAS Number | 1131587-63-7 |

The molecular structure of this compound suggests a molecule with moderate polarity. The presence of the polar methyl ester and the tertiary amine group is contrasted by the nonpolar benzene ring and the hydrophobic bromine atom. This duality in its structure dictates its solubility in various solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have low solubility in water due to the significant nonpolar character of the substituted benzene ring. However, it is likely to be more soluble in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar parts of the molecule, and the hydroxyl groups can interact with the polar ester and amine functionalities.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): High solubility is anticipated in these solvents. They can effectively solvate the polar groups of the molecule without the steric hindrance of protic hydrogens.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate to good, particularly in aromatic solvents like toluene, due to favorable pi-stacking interactions with the benzene ring.

-

Acidic and Basic Aqueous Solutions: The presence of the basic dimethylamino group suggests that the solubility of this compound will be significantly enhanced in acidic aqueous solutions due to the formation of a soluble ammonium salt.

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach using standardized protocols is essential. The following sections detail the methodologies for qualitative and quantitative solubility analysis.

Qualitative Solubility Testing

A systematic qualitative analysis provides a rapid assessment of solubility in a range of solvents.[1][2][3]

Protocol:

-

Preparation: Add approximately 25 mg of this compound to a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H2SO4) in small portions.

-

Observation: After each addition, vigorously shake the test tube and observe if the solid dissolves completely.

-

Classification: Based on the observations, classify the compound's solubility according to a standard flowchart.

Below is a Graphviz diagram illustrating the logical flow of a qualitative solubility test.

Caption: Workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the desired solvent.

-

Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

The following diagram illustrates the shake-flask method workflow.

Caption: Shake-flask method for quantitative solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, for solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.

-

pH: As predicted, the basicity of the dimethylamino group means that the solubility of this compound will be highly pH-dependent. In acidic conditions (pH < pKa of the conjugate acid), the amine will be protonated, forming a more soluble salt. In neutral or basic conditions, it will exist as the less soluble free base.

-

Solvent Polarity: The choice of solvent is critical. A solvent that can effectively interact with both the polar and nonpolar regions of the molecule will be the most effective.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solution can affect solubility through mechanisms such as the common ion effect or by altering the properties of the solvent.

Practical Implications in Research and Development

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.

-